![molecular formula C13H23N3 B12892663 1-Ethyl-3-isobutyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12892663.png)
1-Ethyl-3-isobutyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-3-isobutyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine is a complex organic compound that belongs to the class of pyrazoloazepines. This compound is characterized by its unique structure, which includes a hexahydroazepine ring fused with a pyrazole ring. The presence of ethyl and isobutyl groups further adds to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-isobutyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyrazole derivative, the compound can be synthesized through a series of reactions involving alkylation, reduction, and cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure reactors and advanced catalytic systems to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification through chromatography techniques.
化学反应分析
Types of Reactions
1-Ethyl-3-isobutyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and alcohols are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学研究应用
1-Ethyl-3-isobutyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 1-Ethyl-3-isobutyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.
相似化合物的比较
Similar Compounds
- 1-Ethyl-3-methyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine
- 1-Ethyl-3-propyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine
- 1-Ethyl-3-isopropyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine
Uniqueness
1-Ethyl-3-isobutyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties
属性
分子式 |
C13H23N3 |
|---|---|
分子量 |
221.34 g/mol |
IUPAC 名称 |
1-ethyl-3-(2-methylpropyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine |
InChI |
InChI=1S/C13H23N3/c1-4-16-13-11(7-5-6-8-14-13)12(15-16)9-10(2)3/h10,14H,4-9H2,1-3H3 |
InChI 键 |
KNYZMWRBBPJFIB-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(CCCCN2)C(=N1)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


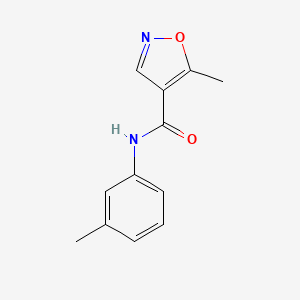
![Ethanone, 1-[4-(3,4-dimethoxyphenyl)-2,5-dimethyl-3-furanyl]-](/img/structure/B12892595.png)
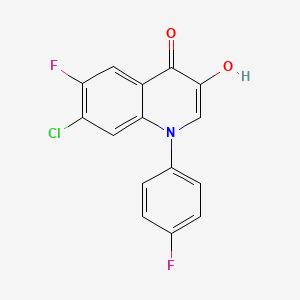
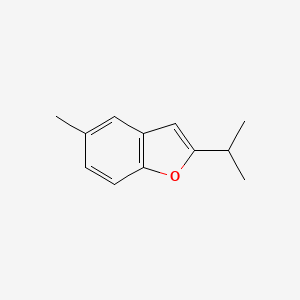
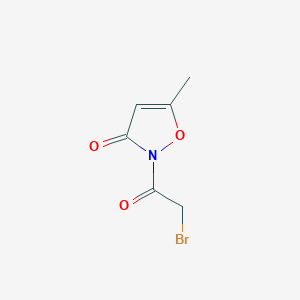
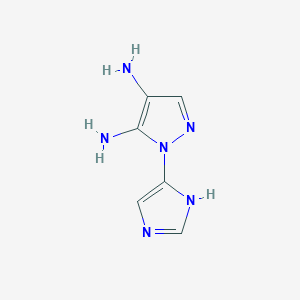
![1-[2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one](/img/structure/B12892635.png)
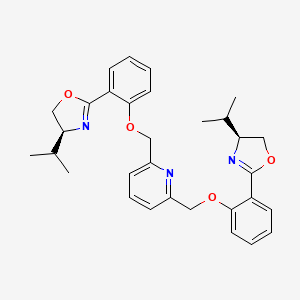
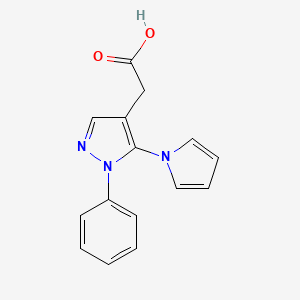
![2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12892659.png)
![2-(Methylthio)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12892683.png)

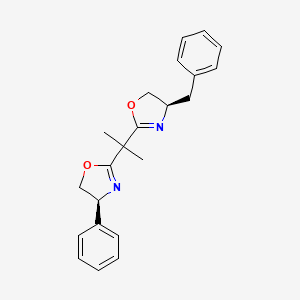
![tert-Butyl [2-(1,3-oxazol-4-yl)-2-oxoethyl]carbamate](/img/structure/B12892695.png)
